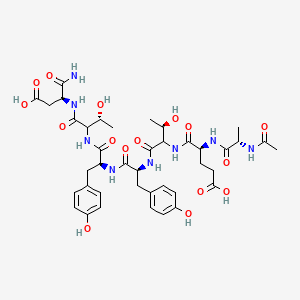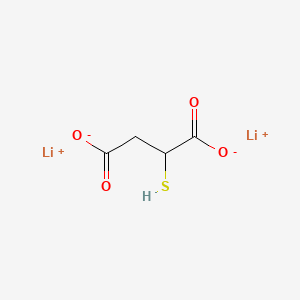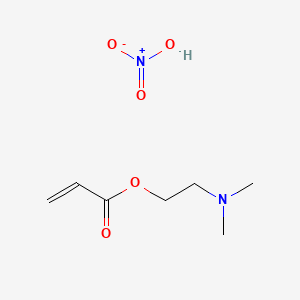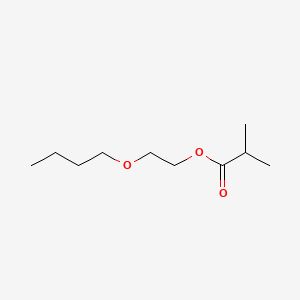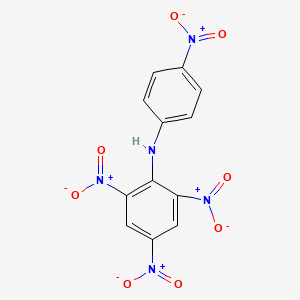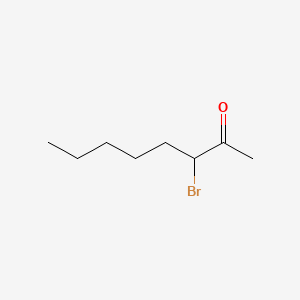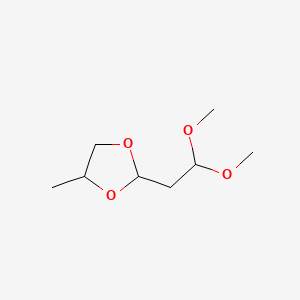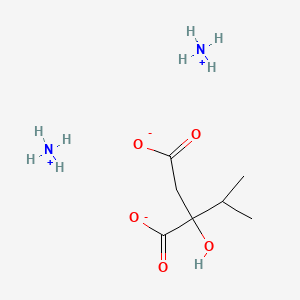
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is a chemical compound with the molecular formula C7H18N2O5 and a molecular weight of 210.22822 g/mol . This compound is also known by its systematic name, 2-Hydroxy-2-(1-methylethyl)butanedioic acid, ammonium salt . It is a derivative of 2-hydroxy-2-isopropylsuccinic acid, which is an intermediate in the biosynthesis of leucine in yeast .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can be achieved through the neutralization of 2-Hydroxy-2-isopropylsuccinic acid with ammonium hydroxide. The reaction typically involves dissolving 2-Hydroxy-2-isopropylsuccinic acid in water, followed by the gradual addition of ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar neutralization reactions but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt involves its role as an intermediate in the biosynthesis of leucine. It interacts with specific enzymes and proteins in the metabolic pathway, facilitating the conversion of precursor molecules into leucine. The molecular targets include enzymes such as isopropylmalate synthase and isopropylmalate dehydratase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-isopropylsuccinic acid: The parent compound without the ammonium salt.
2-Isopropylmalic acid: Another intermediate in the leucine biosynthesis pathway.
2-Hydroxy-2-methylsuccinic acid: A structurally similar compound with a methyl group instead of an isopropyl group.
Uniqueness
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is unique due to its specific role in leucine biosynthesis and its ammonium salt form, which may offer different solubility and reactivity properties compared to its parent compound .
Propriétés
Numéro CAS |
73142-75-3 |
|---|---|
Formule moléculaire |
C7H18N2O5 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
diazanium;2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5.2H3N/c1-4(2)7(12,6(10)11)3-5(8)9;;/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11);2*1H3 |
Clé InChI |
UBXKWXJQTKCGNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)

